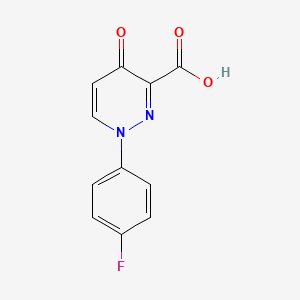

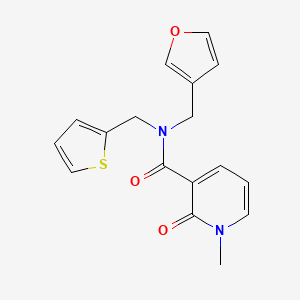

![molecular formula C21H21Cl2N3O3S2 B2540981 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324541-09-5](/img/structure/B2540981.png)

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, also known as CB1954, is a prodrug that has been used in scientific research for cancer therapy. CB1954 is a nitrogen mustard prodrug that is activated by the enzyme nitroreductase (NTR). Upon activation, CB1954 produces cytotoxic effects that can selectively target cancer cells.

Scientific Research Applications

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound with potential applications in various fields due to its unique structure. The scientific research surrounding this compound, including its synthesis, bioactivities, and potential applications, has garnered interest in the pharmaceutical and chemical research communities. The following paragraphs provide an overview of the research applications based on the findings from recent studies.

Antitumor Activity

Research on imidazole derivatives, including compounds structurally related to this compound, highlights their antitumor activity. These compounds have been reviewed for their potential in creating new antitumor drugs. Studies have shown that bis(2-chloroethyl)amino derivatives of imidazole and related structures are promising for the synthesis of compounds with diverse biological properties, including antitumor effects (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Synthetic Pathways and Environmental Impact

Another aspect of research focuses on the practical synthesis of related compounds, such as 5,5′-Methylene-bis(benzotriazole), which serves as a versatile intermediate for metal passivators and light-sensitive materials. This indicates the compound's relevance in green chemistry and environmental sustainability. The development of efficient, environmentally benign synthesis methods for such intermediates is crucial for advancing research and applications in organic chemistry and materials science (Gu, H., Yu, B., Zhang, P., & Xu, W.-M., 2009).

DNA Interaction and Photoprotection

Research on Hoechst 33258 and its analogues, which share structural similarities with this compound, reveals their strong binding to the minor groove of double-stranded B-DNA. These findings suggest potential applications in fluorescent DNA staining, chromosome analysis, and as a foundation for rational drug design targeting DNA interactions (Issar, U., & Kakkar, R., 2013).

properties

IUPAC Name |

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2N3O3S2/c1-15-2-4-16(5-3-15)19-14-30-21(24-19)25-20(27)17-6-8-18(9-7-17)31(28,29)26(12-10-22)13-11-23/h2-9,14H,10-13H2,1H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIDGZXRBDKYTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

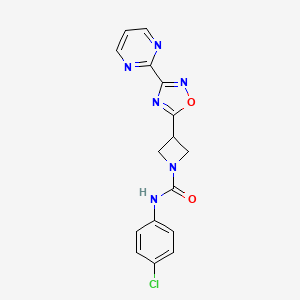

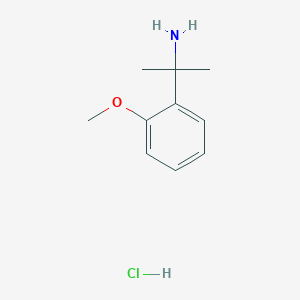

![3-cinnamyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540898.png)

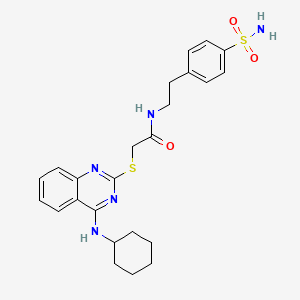

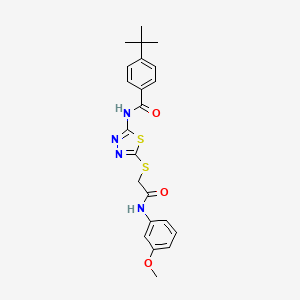

![2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2540903.png)

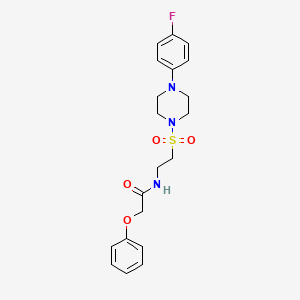

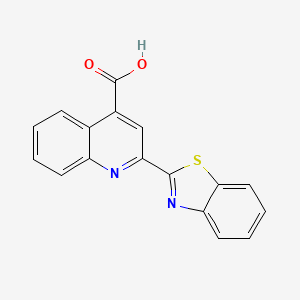

![4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2540906.png)

![4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2540920.png)

![1-[(3-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2540922.png)